tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate
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Description
“tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate” is a chemical compound with the molecular formula C9H15N3O3S and a molecular weight of 245.3. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carbamate group attached to a tert-butyl group and an ethyl group. The ethyl group is further connected to a 1,3,4-oxadiazole ring, which contains a mercapto (sulfanyl) group .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .
Safety and Hazards
The safety information available indicates that “tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate” may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl N-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-9(2,3)15-7(13)10-5-4-6-11-12-8(16)14-6/h4-5H2,1-3H3,(H,10,13)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHIHWYEQIHHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NNC(=S)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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